molecular formula C6H4N4O2 B1601930 3-Nitroimidazo[1,2-a]pyrimidine CAS No. 798568-24-8

3-Nitroimidazo[1,2-a]pyrimidine

Cat. No.: B1601930
CAS No.: 798568-24-8
M. Wt: 164.12 g/mol
InChI Key: VYNCOYHBUAVDGI-UHFFFAOYSA-N
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Description

3-Nitroimidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This compound is characterized by a fused bicyclic structure, combining an imidazole ring with a pyrimidine ring, and a nitro group at the 3-position. Its unique structure imparts a range of biological activities, making it a valuable scaffold for the development of therapeutic agents.

Mechanism of Action

Target of Action

3-Nitroimidazo[1,2-a]pyrimidine is a derivative of the imidazo[1,2-a]pyridine class of compounds . These compounds have been recognized for their wide range of applications in medicinal chemistry . They have been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . .

Mode of Action

For instance, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine was found to be toxic to yeast strains with defects in electron transport and mitochondrial functions . On the other hand, 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine acted as a DNA poison, causing damage to the nuclear DNA and inducing mutagenesis .

Biochemical Pathways

For example, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine was found to disrupt mitochondria, affecting electron transport and mitochondrial functions .

Pharmacokinetics

infantum (EC50 = 3.7 µM versus 0.4 and 15.9 µM for miltefosine and fexinidazole, used as antileishmanial drug references) .

Result of Action

For instance, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine was found to cause mitochondrial fragmentation , while 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine caused damage to the nuclear DNA and induced mutagenesis .

Action Environment

It is known that the synthesis of related compounds in the imidazo[1,2-a]pyridine class can be achieved through metal-free methods using catalytic amounts of iodine and aqueous hydrogen peroxide as a terminal oxidant . This suggests that the synthesis and action of these compounds may be influenced by the presence of certain chemicals in the environment.

Biochemical Analysis

Biochemical Properties

3-Nitroimidazo[1,2-a]pyrimidine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to be a substrate for type 1 nitroreductase (NTR1), an enzyme involved in the reduction of nitro compounds . The nature of these interactions is often characterized by the formation of covalent bonds, leading to changes in the structure and function of the interacting molecules .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been reported to exhibit potent in vitro antileishmanial activity, indicating its potential impact on cell signaling pathways, gene expression, and cellular metabolism . Furthermore, it has been found to display low cytotoxicities on both HepG2 and THP1 cell lines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One such mechanism involves binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to be selectively bioactivated by the Leishmania donovani type 1 nitroreductase (NTR1) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been reported to show potent in vitro antileishmanial activity, indicating its stability and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it’s worth noting that similar compounds have shown significant activity against various diseases at certain dosages

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins. While specific details on this compound are limited, it’s known that similar compounds can be transported and distributed within cells through various mechanisms .

Subcellular Localization

While specific details on this compound are limited, it’s known that similar compounds can be localized to specific compartments or organelles within the cell .

Preparation Methods

The synthesis of 3-Nitroimidazo[1,2-a]pyrimidine involves various synthetic routes and reaction conditions. Common methods include:

    Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single step to form the desired product. For example, a one-pot reaction involving an aldehyde, an amine, and a nitroimidazole can yield this compound.

    Condensation Reactions: These reactions typically involve the condensation of a nitroimidazole with a suitable pyrimidine precursor under acidic or basic conditions.

    Intramolecular Cyclizations: This method involves the cyclization of a linear precursor molecule to form the fused bicyclic structure of this compound.

Industrial production methods often employ optimized versions of these synthetic routes to achieve higher yields and purity. The use of catalysts and controlled reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

3-Nitroimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Nitroimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for the development of new antibiotics and antiviral drugs.

    Medicine: It has shown promise in the treatment of infectious diseases such as tuberculosis and leishmaniasis. Its ability to inhibit specific enzymes and pathways makes it a valuable tool in drug discovery.

    Industry: The compound is used in the development of agrochemicals and other industrial products

Comparison with Similar Compounds

3-Nitroimidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridine: This compound shares a similar fused bicyclic structure but differs in the position of the nitrogen atoms. It also exhibits antimicrobial activity but has different pharmacokinetic properties.

    Imidazo[1,2-a]pyrimidine Derivatives: Various derivatives of this compound have been synthesized to enhance its biological activity and selectivity. .

Properties

IUPAC Name

3-nitroimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-10(12)5-4-8-6-7-2-1-3-9(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNCOYHBUAVDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2N=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569683
Record name 3-Nitroimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

798568-24-8
Record name 3-Nitroimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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